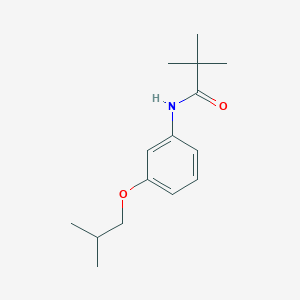![molecular formula C18H18ClN5OS B4614410 N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4614410.png)
N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide
Overview
Description
Synthesis Analysis
Synthesis of related compounds involves various chemical reactions, including cyclization with bromine as a cyclic reagent and reactions with dithiocarbamic acid salts, aryl mercaptans, and various amines to produce a diverse range of structures. These processes yield compounds with potential herbicidal activity and other biological properties.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through X-ray diffraction, revealing details such as space group, cell parameters, and intermolecular interactions. These structures often feature weak hydrogen bonds and are stabilized by π···π interactions, contributing to their chemical stability and reactivity.
Chemical Reactions and Properties
The compound and its analogs undergo a variety of chemical reactions, including alkylation, ring closure, and exchange reactions with different nucleophiles. These reactions facilitate the synthesis of structurally diverse libraries of compounds with potential applications in various fields.
Physical Properties Analysis
The physical properties of compounds similar to N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide, such as solubility, melting point, and crystal structure, are crucial for their application and handling. These properties are determined through techniques like X-ray diffraction and spectroscopy.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and stability under various conditions, are key to understanding the compound's potential applications. The compound's structure influences its chemical behavior, such as its reaction with nucleophiles and its ability to form stable crystal structures.
References (Sources)
Scientific Research Applications
Crystal Structure Analysis
Studies on compounds with similar structures have been pivotal in understanding their crystallography, which is crucial for applications in material science and chemistry. For example, the analysis of the crystal structure and herbicidal activity of a related compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrates how structural insights contribute to agricultural chemistry by identifying potent herbicides (Liu et al., 2008).
Antimicrobial and Cytotoxic Activities
Research on thiazole derivatives closely related to the target compound has shown significant antimicrobial and cytotoxic activities. These studies highlight the compound's potential in developing new therapeutic agents for treating infections and cancer. For instance, the synthesis of new thiazole derivatives evaluated for their antimicrobial and cytotoxic activities provides a foundation for future pharmaceutical applications (Dawbaa et al., 2021).
Environmental Impact of Chlorophenols
Although not directly related to the exact chemical structure, research on the environmental impact of chlorinated phenols, which share a part of the target compound's structure, sheds light on the ecological considerations of chemical synthesis and use. These studies inform environmental science by assessing the toxicity, metabolism, and degradation of chlorophenols in various ecosystems (Ahlborg et al., 1980).
Nonlinear Optical Materials
The exploration of nonlinear optical materials is another area where similar compounds have been investigated. Research on N-(2-Chlorophenyl)-(1-Propanamide), for instance, highlights the potential of these compounds in developing new materials for optical applications, such as in telecommunications and laser technology (Prabhu et al., 2000).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-7-6-10-16(12(11)2)24-18(21-22-23-24)26-13(3)17(25)20-15-9-5-4-8-14(15)19/h4-10,13H,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQTXRKKDLHMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(4-chlorophenyl)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4614333.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4614357.png)
![4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4614364.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4614369.png)


![2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4614389.png)
![4-[(2,6-dichlorobenzyl)sulfonyl]morpholine](/img/structure/B4614402.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4614409.png)

![N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4614424.png)

![N-(4-acetylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea](/img/structure/B4614429.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4614437.png)